Cas no 880139-07-1 (BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY-)
![BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- structure](https://www.kuujia.com/scimg/cas/880139-07-1x500.png)
BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- Chemical and Physical Properties
Names and Identifiers
-
- BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY-
- ((2,5-DIMETHOXYPHENYL)SULFONYL)(2-INDOL-3-YLETHYL)AMINE
- N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
- FD169559
- MFCD00245593
- 880139-07-1
- Oprea1_458031
- SCHEMBL2950777
- N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
- MS-7158
- AKOS005109497
-
- MDL: MFCD00245593
- Inchi: InChI=1S/C18H20N2O4S/c1-23-14-7-8-17(24-2)18(11-14)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3
- InChI Key: NNFQQLOQPCIKAD-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 360.114
- Monoisotopic Mass: 360.114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 522
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 88.8Ų
BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB161870-5g |
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine; . |
880139-07-1 | 5g |
€377.50 | 2025-03-19 | ||
abcr | AB161870-1g |
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine; . |
880139-07-1 | 1g |
€211.20 | 2025-03-19 | ||
abcr | AB161870-10g |
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine; . |
880139-07-1 | 10g |
€482.50 | 2025-03-19 | ||
A2B Chem LLC | AI86338-1mg |
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide |
880139-07-1 | >90% | 1mg |
$202.00 | 2023-12-29 | |
abcr | AB161870-2g |
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine; . |
880139-07-1 | 2g |
€272.50 | 2025-03-19 | ||
abcr | AB161870-2 g |
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine |
880139-07-1 | 2g |
€272.50 | 2023-06-23 | ||
abcr | AB161870-10 g |
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine |
880139-07-1 | 10g |
€482.50 | 2023-06-23 | ||
abcr | AB161870-1 g |
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine |
880139-07-1 | 1g |
€211.30 | 2023-06-23 | ||
abcr | AB161870-5 g |
((2,5-Dimethoxyphenyl)sulfonyl)(2-indol-3-ylethyl)amine |
880139-07-1 | 5g |
€377.50 | 2023-06-23 | ||
A2B Chem LLC | AI86338-10mg |
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide |
880139-07-1 | >90% | 10mg |
$241.00 | 2023-12-29 |
BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- Related Literature
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY-
Comprehensive Overview of BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- (CAS No. 880139-07-1)
BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- (CAS No. 880139-07-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole and benzenesulfonamide moieties, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to its interaction with biological targets, making it a subject of study in medicinal chemistry and neuropharmacology.
The molecular structure of BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- combines a sulfonamide group with an indole derivative, a combination that is frequently associated with bioactive molecules. This hybrid structure is reminiscent of compounds used in the development of central nervous system (CNS) therapeutics, which aligns with current trends in addressing neurological disorders such as Alzheimer's and Parkinson's diseases. The presence of dimethoxy groups further enhances its potential for modulating receptor binding, a key factor in drug design.
In recent years, the scientific community has shown growing interest in indole-based compounds due to their diverse pharmacological activities. BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- is no exception, as it may exhibit properties relevant to serotonin receptor modulation, a hot topic in the study of mood disorders and cognitive function. This connection to neurotransmitter systems makes it a compelling candidate for further investigation, especially in the context of mental health research.
From a synthetic chemistry perspective, the compound's CAS No. 880139-07-1 serves as a critical identifier for researchers and manufacturers. Its synthesis often involves multi-step organic reactions, including sulfonylation and alkylation processes, which are well-documented in the literature. The compound's stability and solubility profile are also of interest, as these factors influence its applicability in in vitro and in vivo studies. These characteristics are frequently searched by professionals in the field, reflecting the demand for detailed physicochemical data.
Another area of exploration for BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- is its potential role in enzyme inhibition. Given the increasing focus on targeted therapies, compounds that can selectively inhibit enzymes like monoamine oxidases (MAOs) or kinases are highly sought after. This aligns with the broader trend in precision medicine, where researchers aim to develop compounds with minimal off-target effects. The structural features of this molecule suggest it could be a valuable tool in such studies.
In addition to its pharmacological potential, BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- is also relevant in chemical biology. Its ability to interact with proteins and other biomolecules makes it a candidate for use in proteomics and signal transduction research. These applications are particularly pertinent in the era of omics technologies, where understanding molecular interactions is crucial for advancing biomedical science.
As the scientific community continues to explore the frontiers of drug discovery, compounds like BENZENESULFONAMIDE, N-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXY- will remain at the forefront of innovation. Its unique structure and potential applications make it a subject of ongoing research, with studies likely to uncover new insights into its mechanisms of action. For researchers and industry professionals, staying updated on the latest findings related to this compound is essential for leveraging its full potential.
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